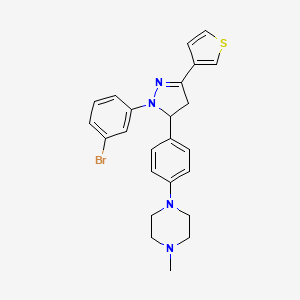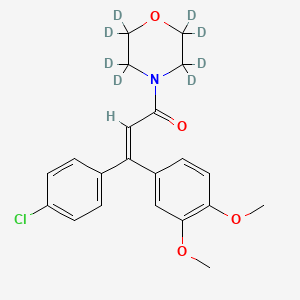
Hbv-IN-29
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hbv-IN-29 is a flavone derivative that functions as a potent inhibitor of covalently closed circular DNA, which is essential for viral RNA transcription and subsequent viral DNA replication. This compound shows promise in the study of hepatitis B virus infection .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hbv-IN-29 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general flavone synthesis methods often involve the cyclization of 2-hydroxyacetophenones with benzaldehydes under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Hbv-IN-29 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the flavone structure.
Substitution: Substitution reactions can introduce different functional groups into the flavone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield flavone oxides, while reduction can produce flavanones.
Wissenschaftliche Forschungsanwendungen
Hbv-IN-29 has several scientific research applications, including:
Chemistry: Used as a model compound to study flavone chemistry and reactions.
Biology: Investigated for its role in inhibiting hepatitis B virus replication.
Medicine: Potential therapeutic agent for treating hepatitis B virus infection.
Industry: May be used in the development of antiviral drugs and diagnostic tools.
Wirkmechanismus
Hbv-IN-29 exerts its effects by inhibiting the formation of covalently closed circular DNA, which is crucial for the replication of hepatitis B virus. This inhibition prevents the transcription of viral RNA and subsequent replication of viral DNA, thereby reducing the viral load in infected cells .
Vergleich Mit ähnlichen Verbindungen
Entecavir: A nucleoside analog that inhibits hepatitis B virus polymerase activity.
Lamivudine: Another nucleoside analog that targets the viral reverse transcriptase.
Tenofovir: A nucleotide analog that inhibits hepatitis B virus replication.
Uniqueness of Hbv-IN-29: this compound is unique in its mechanism of action as it specifically targets covalently closed circular DNA, unlike nucleoside and nucleotide analogs that inhibit viral polymerase or reverse transcriptase. This distinct mechanism makes this compound a promising candidate for combination therapy with other antiviral agents to achieve better therapeutic outcomes.
Eigenschaften
Molekularformel |
C22H19ClO6 |
|---|---|
Molekulargewicht |
414.8 g/mol |
IUPAC-Name |
2-[3-[[4-(8-chloro-4-oxochromen-2-yl)phenoxy]methyl]cyclobutyl]oxyacetic acid |
InChI |
InChI=1S/C22H19ClO6/c23-18-3-1-2-17-19(24)10-20(29-22(17)18)14-4-6-15(7-5-14)27-11-13-8-16(9-13)28-12-21(25)26/h1-7,10,13,16H,8-9,11-12H2,(H,25,26) |
InChI-Schlüssel |
IUEXHFKSYMCBTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1OCC(=O)O)COC2=CC=C(C=C2)C3=CC(=O)C4=C(O3)C(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


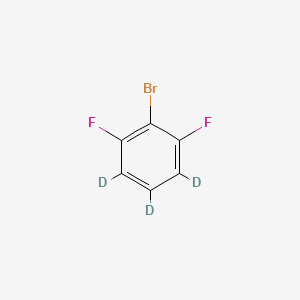

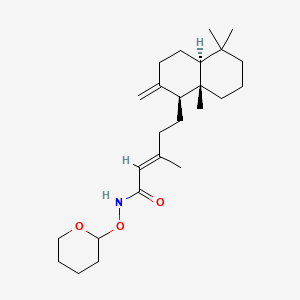
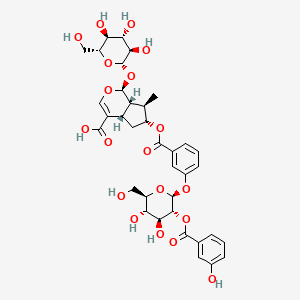
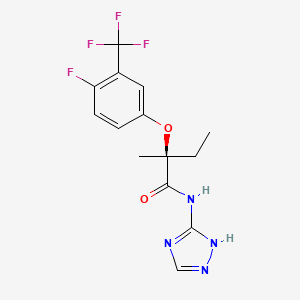
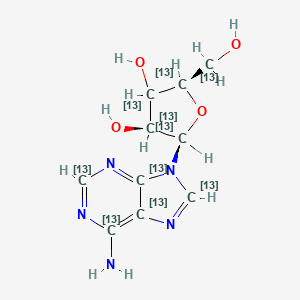
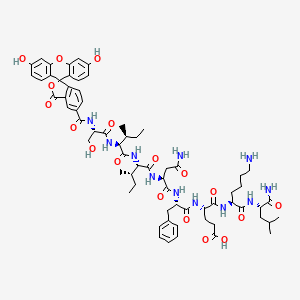
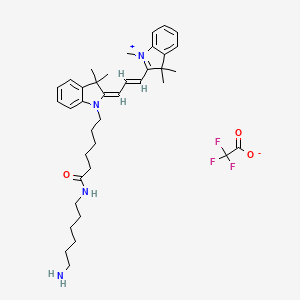
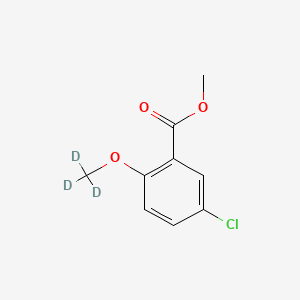
![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B15139004.png)
![Isopropyl 9-ethyl-1-(naphthalen-1-yl)-9h-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15139009.png)
![1-[3-[4-[[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B15139015.png)
